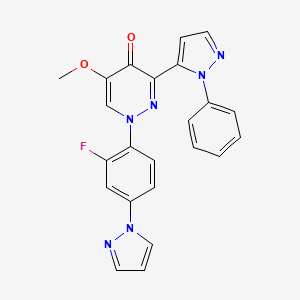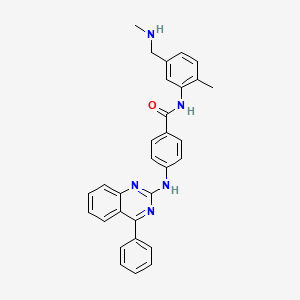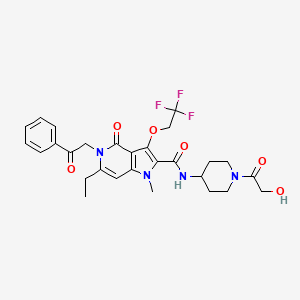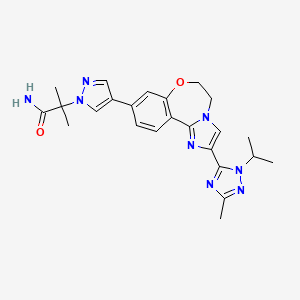
Taselisib
Übersicht
Beschreibung
Es ist besonders wirksam gegen mutiertes PI3K-Alpha (PIK3CA) und hat sich in der Behandlung verschiedener Krebsarten, einschließlich Brustkrebs, als vielversprechend erwiesen . Der einzigartige Wirkmechanismus von Taselisib und seine Fähigkeit, spezifische Mutationen anzugreifen, machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Der detaillierte Syntheseweg ist urheberrechtlich geschützt und wird in der öffentlichen Literatur nicht vollständig offengelegt. Im Allgemeinen werden fortgeschrittene organische Synthesetechniken und spezifische Reaktionsbedingungen eingesetzt, um die gewünschte Selektivität und Potenz zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt den Good Manufacturing Practices (GMP), um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Der Prozess umfasst die großtechnische Synthese, Reinigung und Qualitätskontrolle, um die regulatorischen Standards zu erfüllen. Spezifische Details der industriellen Produktionsmethoden sind urheberrechtlich geschützt und nicht öffentlich zugänglich .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Stoffwechsel und die Clearance aus dem Körper unerlässlich .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach der gewünschten spezifischen Transformation, z. B. Temperatur, Lösungsmittel und pH-Wert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine Metaboliten, die hauptsächlich über den Stuhl und den Urin ausgeschieden werden. Die primären Stoffwechselwege umfassen Oxidation und Amidhydrolyse .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Anwendungen in der Krebsforschung und -therapie untersucht. Es hat sich gezeigt, dass es das Tumorwachstum bei verschiedenen Krebsarten, einschließlich Brustkrebs, Eierstockkrebs und soliden Tumoren, hemmt . Seine Fähigkeit, PIK3CA-Mutationen selektiv anzugreifen, macht es zu einem wertvollen Instrument in der Präzisionsmedizin . Zusätzlich wird this compound auf seinen potenziellen Einsatz in Kombinationstherapien untersucht, um die Wirksamkeit bestehender Behandlungen zu verbessern .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des PI3K-Signalwegs, der für das Zellwachstum, die Proliferation und das Überleben von entscheidender Bedeutung ist. Es zielt speziell auf die ATP-Bindungstasche in der katalytischen Untereinheit von PI3K ab, was zur Hemmung von nachgeschalteten Signalereignissen führt . This compound induziert auch den Abbau des mutierten p110-Alpha-Proteins, wodurch seine Potenz in PIK3CA-Mutantenmodellen weiter erhöht wird . Dieser duale Wirkmechanismus macht this compound zu einem potenten Hemmstoff des Tumorwachstums und zu einem vielversprechenden Kandidaten für die Krebstherapie .
Wissenschaftliche Forschungsanwendungen
Taselisib has been extensively studied for its applications in cancer research and therapy. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast cancer, ovarian cancer, and solid tumors . Its ability to selectively target PIK3CA mutations makes it a valuable tool in precision medicine . Additionally, this compound is being investigated for its potential use in combination therapies to enhance the efficacy of existing treatments .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future of Taselisib and similar drugs lies in the development of new clinical trial designs in precision medicine. These designs aim to enhance the innovation and feasibility of clinical trials by expounding the underlying logic, which could be essential to accelerate the progression of precision medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Taselisib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of advanced organic synthesis techniques and specific reaction conditions to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. Specific details of the industrial production methods are proprietary and not publicly available .
Analyse Chemischer Reaktionen
Types of Reactions
Taselisib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and clearance from the body .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific transformation required, such as temperature, solvent, and pH .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are primarily excreted through feces and urine. The primary metabolic pathways involve oxidation and amide hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpelisib (BYL719): Ein weiterer PI3K-Inhibitor, der PIK3CA-Mutationen anvisiert.
Buparlisib (BKM120): Ein Pan-PI3K-Inhibitor, der mehrere Isoformen von PI3K anvisiert.
Copanlisib (BAY 80-6946): Ein PI3K-Inhibitor, der sowohl PI3K-Alpha- als auch Delta-Isoformen anvisiert.
Einzigartigkeit von Taselisib
Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung von mutiertem PI3K-Alpha und seiner Fähigkeit, den Abbau des mutierten p110-Alpha-Proteins zu induzieren. Dieser duale Wirkmechanismus bietet im Vergleich zu anderen PI3K-Inhibitoren eine erhöhte Potenz und Wirksamkeit in PIK3CA-Mutantenmodellen . Zusätzlich hat this compound vielversprechende Ergebnisse in Kombinationstherapien gezeigt, was es zu einer wertvollen Ergänzung des Arsenals an Krebsbehandlungen macht .
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282512-48-4 | |
| Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taselisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taselisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

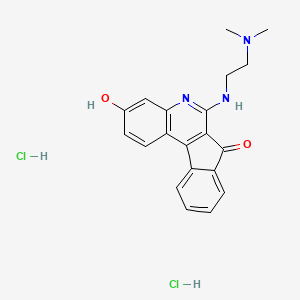
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
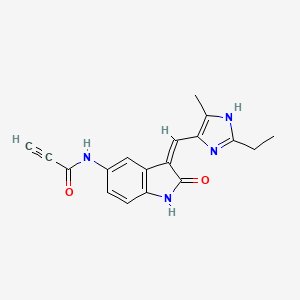
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
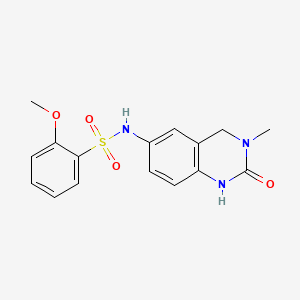
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
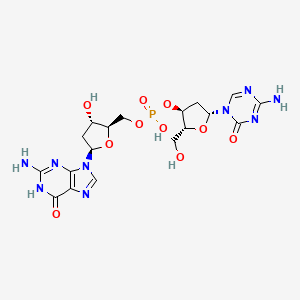
![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
